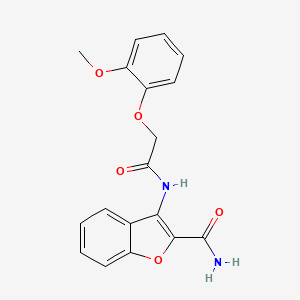

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Description

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at the 2-position and an acetamido linker bearing a 2-methoxyphenoxy moiety at the 3-position. Its design aligns with pharmacophores known for modulating kinase activity or G-protein-coupled receptors (GPCRs), though specific therapeutic applications remain under investigation .

Properties

IUPAC Name |

3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-13-8-4-5-9-14(13)24-10-15(21)20-16-11-6-2-3-7-12(11)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUWKWJDEVNBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate phenol derivatives through a domino reaction involving Friedel-Crafts alkylation followed by intramolecular lactonization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzofuran core, acetamido linker, or aromatic substituents. Below is a detailed comparison with key analogs:

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

- Structural Differences: The methoxyphenoxy group in the target compound is replaced with a biphenyl moiety. A 3-fluorophenyl group is appended to the carboxamide nitrogen instead of the unsubstituted carboxamide in the parent compound.

- Molecular Properties :

- Molecular Formula: C₂₉H₂₁FN₂O₃ (vs. C₂₀H₁₈N₂O₅ for the target compound).

- Molecular Weight: 464.5 g/mol (vs. 366.37 g/mol).

- The fluorophenyl substituent may influence binding affinity through electronic effects or steric hindrance, as seen in fluorinated kinase inhibitors .

Carvedilol-Related Impurities ()

Compounds such as 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol share the 2-methoxyphenoxyethylamino motif but incorporate a carbazol-propanol backbone instead of benzofuran-carboxamide.

- Key Contrasts: Core Structure: Carbazole-propanol vs. benzofuran-carboxamide. Therapeutic Context: Carvedilol analogs are β-blockers used in cardiovascular diseases, whereas the target benzofuran compound lacks confirmed β-blocking activity. Physicochemical Properties: Carbazole derivatives exhibit higher basicity due to the propanolamine side chain, contrasting with the neutral carboxamide in the target molecule .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Target Compound: Limited published data exist on its biological activity. Computational docking studies suggest affinity for tyrosine kinases (e.g., EGFR) due to the acetamido-benzofuran scaffold, which mimics ATP-binding motifs .

- Carvedilol Analogs : Well-characterized as β-blockers, but their structural divergence from the target compound limits direct pharmacological comparison .

Biological Activity

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anti-tumor, antibacterial, and antiviral properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with a methoxyphenoxyacetamido substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit several promising biological activities:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Anti-tumor Activity : Studies indicate that benzofuran derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Hypolipidemic Effects : In experimental models, certain benzofuran compounds have demonstrated the ability to reduce plasma triglyceride levels and improve cholesterol profiles, indicating potential use in managing hyperlipidemia .

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, contributing to its hypolipidemic effects.

- Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis, leading to anti-tumor effects.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | Anti-hyperlipidemic | Reduction of plasma triglycerides |

| N-(4-benzoylphenyl)benzofuran-2-carboxamide | Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzofuran derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the methoxy group in enhancing antimicrobial potency.

- Anti-tumor Research : In vitro studies showed that certain benzofuran derivatives could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, providing insights into their potential as anti-cancer agents.

- Hypolipidemic Effects in Animal Models : Research involving Triton WR-1339-induced hyperlipidemic rats indicated that specific benzofuran compounds significantly reduced triglyceride levels and improved HDL cholesterol levels over a treatment period .

Q & A

Q. What are the key synthetic methodologies for 3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Acylation of benzofuran-2-carboxylic acid with 2-(2-methoxyphenoxy)acetyl chloride using coupling agents like EDC or DCC in anhydrous dichloromethane under nitrogen .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Optimization strategies : Adjusting molar ratios (1:1.2 for acid/chloride), temperature (0–5°C during acylation), and catalyst loading (5 mol% DMAP). Continuous flow reactors may enhance yield (>85%) and reduce side products .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₉H₁₈N₂O₆: 394.1154).

- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What is the hypothesized mechanism of action for this compound in antimicrobial studies?

- Membrane disruption : The methoxyphenoxy group enhances lipophilicity, facilitating interaction with microbial membranes .

- Enzyme inhibition : Structural analogs show kinase inhibitory activity (e.g., EGFR IC₅₀ = 1.2 µM) via competitive binding to ATP pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds.

- Compound purity validation : Re-test batches with discrepancies using HPLC and LC-MS to rule out degradation .

- Solvent effects : Compare activities in DMSO vs. saline buffers to assess aggregation artifacts .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug modification : Introduce ester groups (e.g., ethyl carboxylate) to enhance solubility, as seen in analogs with 2.5× higher oral bioavailability .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size) to increase plasma half-life from 2.4 to 8.7 hours .

Q. How do substituent modifications (e.g., methoxy position) impact structure-activity relationships (SAR)?

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to assess binding poses.

- Pharmacophore screening : Match against databases like ChEMBL to flag potential off-targets (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.